molecular formula C13H13BrN2O3S B3565908 3-BROMO-4-METHOXY-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE

3-BROMO-4-METHOXY-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B3565908
M. Wt: 357.22 g/mol
InChI Key: IGFKRCLCAPBRPQ-UHFFFAOYSA-N
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Description

3-BROMO-4-METHOXY-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a methoxy group, and a pyridine ring attached to a benzene sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-4-METHOXY-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-4-METHOXY-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaN3 in dimethylformamide (DMF) or KCN in ethanol.

Major Products

    Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide or nitrile derivatives.

Scientific Research Applications

3-BROMO-4-METHOXY-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BROMO-4-METHOXY-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-2-METHOXY-N-[(PYRIDIN-3-YL)METHYL]BENZENE-1-SULFONAMIDE
  • 3-CHLORO-4-METHOXY-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE
  • 3-BROMO-4-METHOXY-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE

Uniqueness

3-BROMO-4-METHOXY-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3S/c1-19-13-3-2-11(8-12(13)14)20(17,18)16-9-10-4-6-15-7-5-10/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFKRCLCAPBRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-BROMO-4-METHOXY-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE
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3-BROMO-4-METHOXY-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE

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